REACTION_CXSMILES
|
Cl.[NH:2]1[CH2:5][CH:4]([OH:6])[CH2:3]1.C(N(C(C)C)CC)(C)C.[CH2:16]([S:19](Cl)(=[O:21])=[O:20])[CH2:17][CH3:18].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>ClCCl>[CH2:16]([S:19]([N:2]1[CH2:5][CH:4]([OH:6])[CH2:3]1)(=[O:21])=[O:20])[CH2:17][CH3:18] |f:0.1|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
Cl.N1CC(C1)O
|
Name
|
|
Quantity
|
13.69 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10.04 mmol
|
Type
|
reactant
|
Smiles
|
C(CC)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)S(=O)(=O)N1CC(C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 597 mg | |
YIELD: CALCULATEDPERCENTYIELD | 36.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |